Cas no 53391-72-3 (6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one)

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one is a chlorinated hydroxycoumarin derivative with a phenyl substituent at the 4-position. This compound is of interest in synthetic organic chemistry due to its structural features, which include a reactive chloro group and a phenolic hydroxyl group, enabling further functionalization. The chromen-2-one scaffold is known for its utility in medicinal chemistry and materials science. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxy) groups on the aromatic system may influence its photophysical and electrochemical properties. This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems or bioactive molecules.
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one structure
53391-72-3 structure
商品名:6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
CAS番号:53391-72-3
MF:C15H9O3Cl
メガワット:272.68316
MDL:MFCD00791714
CID:380853
PubChem ID:5398657

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-2-one,6-chloro-7-hydroxy-4-phenyl-
    • 6-CHLORO-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE
    • 6-chloro-7-hydroxy-4-phenylchromen-2-one
    • 4-Phenyl-6-chlor-7-hydroxy-cumarin
    • 6-Chlor-7-hydroxy-4-phenyl-cumarin
    • 6-Chloranyl-7-Oxidanyl-4-Phenyl-Chromen-2-One
    • 6-chloro-4-phenylumbelliferone
    • 6-chloro-7-hydroxy-4-phenyl-chromen-2-one
    • 6-chloro-7-hydroxy-4-phenylcoumarin
    • 6-chloro-7-hydroxy-4-phenyl-coumarin
    • AC1NUC0M
    • AC1Q78CC
    • AC1Q797W
    • Oprea1_061370
    • Oprea1_187298
    • UWU
    • BRD-K10192959-001-01-7
    • MFCD00791714
    • Z57108618
    • SCHEMBL21629563
    • 53391-72-3
    • AKOS000522234
    • 6-Chloro-7-hydroxy-4-phenyl-2H-1-benzopyran-2-one
    • VS-09078
    • SR-01000442904-1
    • DTXSID50419865
    • HMS1416M22
    • SR-01000442904
    • IFLab1_001694
    • EiM08-40624
    • CS-0235007
    • EN300-15168
    • WAY-298851
    • AB00090945-01
    • Q27466970
    • BBL029016
    • DB-359491
    • STK829221
    • AE-641/11700246
    • 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
    • MDL: MFCD00791714
    • インチ: InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H
    • InChIKey: TUQNFQUMZKUALD-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O

計算された属性

  • せいみつぶんしりょう: 272.02407
  • どういたいしつりょう: 272.0240218g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • PSA: 46.53

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C614178-250mg
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3
250mg
$ 230.00 2022-06-06
TRC
C614178-25mg
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3
25mg
$ 50.00 2022-06-06
Enamine
EN300-15168-5.0g
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3 95%
5.0g
$743.0 2023-02-09
Enamine
EN300-15168-2.5g
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3 95%
2.5g
$503.0 2023-02-09
Enamine
EN300-15168-10000mg
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3 95.0%
10000mg
$1101.0 2023-09-27
1PlusChem
1P00DQWO-50mg
6-CHLORO-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE
53391-72-3 95%
50mg
$111.00 2024-04-30
1PlusChem
1P00DQWO-100mg
6-CHLORO-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE
53391-72-3 95%
100mg
$140.00 2024-04-30
1PlusChem
1P00DQWO-1g
6-CHLORO-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE
53391-72-3 95%
1g
$368.00 2024-04-30
Enamine
EN300-15168-50mg
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3 95.0%
50mg
$42.0 2023-09-27
Enamine
EN300-15168-2500mg
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3 95.0%
2500mg
$503.0 2023-09-27

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one 関連文献

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-oneに関する追加情報

Recent Advances in the Study of 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (CAS: 53391-72-3): A Comprehensive Research Brief

The compound 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (CAS: 53391-72-3) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This coumarin derivative exhibits unique structural features that make it a promising candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic potential.

One of the most notable advancements in the study of 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one is its role as a potent inhibitor of specific enzymes involved in inflammatory pathways. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound effectively targets cyclooxygenase-2 (COX-2) with high selectivity, reducing inflammation in preclinical models. The study highlighted the compound's ability to modulate key signaling pathways, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects.

In addition to its anti-inflammatory properties, 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one has shown promising anticancer activity. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer, by disrupting mitochondrial function and activating caspase pathways. The researchers also noted its synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy.

The synthesis and structural modification of 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one have also been a focus of recent research. A team at the University of Cambridge developed a novel, high-yield synthesis route for this compound, as detailed in Organic & Biomolecular Chemistry (2023). The new method reduces the number of steps and improves overall efficiency, making it more accessible for large-scale production. Furthermore, structural analogs of the compound have been synthesized to enhance its bioavailability and target specificity, with several derivatives showing improved pharmacokinetic profiles in animal studies.

Despite these advancements, challenges remain in the clinical translation of 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's multifaceted biological activities and recent progress in its development underscore its potential as a valuable tool in chemical biology and a lead compound for drug discovery. Ongoing research aims to further elucidate its mechanisms and optimize its therapeutic applications.

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